2-Deacetoxytaxinine J: Structural Elucidation, Pharmacological Profiling, and Experimental Methodologies
2-Deacetoxytaxinine J: Structural Elucidation, Pharmacological Profiling, and Experimental Methodologies
As the landscape of oncology drug development evolves, overcoming multidrug resistance (MDR) remains a critical hurdle. While standard taxanes like paclitaxel have revolutionized chemotherapy, their susceptibility to efflux pumps necessitates the discovery of novel analogs. 2-Deacetoxytaxinine J (2-DAT-J) , also referred to in literature as 7-Deacetoxytaxinine J, is a complex naturally occurring taxoid isolated primarily from the Himalayan Yew (Taxus wallichiana and Taxus baccata)[1],[2].
This technical whitepaper provides an in-depth analysis of 2-DAT-J, detailing its structural prerequisites for target engagement, mechanistic pharmacology, and field-proven experimental protocols for its isolation and biological evaluation.
Physicochemical Profiling & Structural Elucidation
2-DAT-J belongs to the taxane family of diterpenoids, characterized by a highly functionalized tricyclic core. The structural integrity of this core, combined with specific peripheral modifications, dictates its pharmacokinetic behavior and target affinity.
Structure-Activity Relationship (SAR) studies have conclusively demonstrated that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are non-negotiable structural features for its anticancer efficacy[1]. The bulky, lipophilic cinnamoyl moiety is hypothesized to facilitate deep insertion into hydrophobic binding pockets of target proteins (such as tubulin or efflux transporters), while the C-10 acetyl group maintains the necessary steric conformation of the taxane ring system.
Table 1: Quantitative Physicochemical and Efficacy Profile
To facilitate comparative analysis in drug development pipelines, the core quantitative data for 2-DAT-J is summarized below[1],[2],[3]:
| Physicochemical Property | Value / Description |
| Chemical Formula | C₃₇H₄₆O₁₀ |
| Molecular Weight | 650.77 g/mol |
| Appearance | Amorphous powder or crystalline solid |
| Solubility Profile | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water |
| Natural Yield | ~0.1% from Taxus wallichiana bark |
| In Vitro Efficacy (MCF-7) | Significant antiproliferative activity at 20 µM |
| In Vitro Efficacy (MDA-MB-231) | Significant antiproliferative activity at 10 µM |
| In Vivo Efficacy (Rat Model) | Tumor regression at 10 mg/kg (oral, 30 days, DMBA-induced) |
Biosynthetic Origin and Isolation Dynamics
The extraction of 2-DAT-J from raw biomass requires a sequence of polarity-driven fractionations. Because the plant matrix contains a spectrum of compounds ranging from highly non-polar waxes to highly polar tannins, the isolation workflow must systematically narrow the polarity window to isolate the moderately lipophilic taxane core[4].
Fig 1: Multi-step solvent extraction and chromatographic isolation of 2-Deacetoxytaxinine J.
Mechanistic Pharmacology and MDR Reversal
Unlike standard chemotherapeutics that act via a single pathway, 2-DAT-J exhibits a dual-action pharmacological profile. It acts as a direct cytotoxic agent against human mammary carcinoma cells while simultaneously functioning as a potent multidrug resistance (MDR) inhibitor[1],[5].
By antagonizing the drug transport activity of P-glycoprotein (P-gp)—the primary efflux pump responsible for clearing xenobiotics from cancer cells—2-DAT-J forces the intracellular accumulation of co-administered cytotoxic agents (like vincristine)[5]. This dual mechanism makes it a highly valuable scaffold for next-generation combination therapies.
Fig 2: Dual-action mechanism of 2-DAT-J mediating P-gp inhibition and apoptotic induction.
Validated Experimental Protocols
To ensure reproducibility across laboratories, the following protocols are engineered as self-validating systems, embedding necessary controls directly into the workflow.
Multi-Step Isolation and Purification Workflow
Objective: Isolate 2-DAT-J from raw Taxus wallichiana biomass[4]. Causality & Validation: Liquid-liquid partitioning with chloroform (CHCl₃) is employed because the taxane core is moderately lipophilic. This selectively drives 2-DAT-J into the organic phase, leaving highly polar contaminants (e.g., tannins, glycosides) in the aqueous phase.
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Maceration: Pulverize dried bark/leaves and macerate in methanol (MeOH) for 72 hours at room temperature. Filter and concentrate under reduced pressure.
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Partitioning: Suspend the crude methanolic extract in distilled water. Perform liquid-liquid extraction using CHCl₃ (1:1 v/v, three times). Collect and evaporate the CHCl₃-soluble fraction.
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Column Chromatography: Load the dried CHCl₃ fraction onto a normal-phase silica gel column. Elute using a gradient solvent system (e.g., hexane/ethyl acetate) to separate compounds based on subtle polarity differences.
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Purification: Identify taxane-rich fractions via TLC. Subject these fractions to Preparative Thin-Layer Chromatography (PTLC) to isolate pure 2-DAT-J[4].
In Vitro Cytotoxicity and Cell Viability (MTT Assay)
Objective: Determine the concentration-dependent antiproliferative effect of 2-DAT-J on MCF-7 and MDA-MB-231 cell lines[3]. Causality & Validation: The inclusion of a vehicle control (DMSO matched to the highest treatment concentration) ensures that any observed cytotoxicity is strictly attributable to 2-DAT-J, not the solvent. A media-only blank validates the baseline absorbance, creating a self-validating dynamic range.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C (5% CO₂) to allow attachment[3].
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Compound Treatment: Prepare serial dilutions of 2-DAT-J (e.g., 5 µM, 10 µM, 20 µM) from a DMSO stock. Replace media with 100 µL of treated media. Include a vehicle control and a blank.
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Incubation: Incubate the plates for 48 to 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will reduce MTT to insoluble purple formazan crystals.
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Solubilization & Reading: Remove media, dissolve crystals in 150 µL DMSO, and read absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle and Apoptosis
Objective: Quantify the apoptotic induction mediated by 2-DAT-J[3]. Causality & Validation: Propidium Iodide (PI) intercalates into DNA, allowing quantification of DNA content. RNase A is added to degrade RNA, ensuring PI fluorescence is strictly proportional to DNA. The identification of a sub-G1 peak serves as a self-validating marker for DNA fragmentation, a hallmark of apoptosis.
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Cell Treatment: Seed cells in 6-well plates and treat with 2-DAT-J at established IC₅₀ concentrations for 24 or 48 hours[3].
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Harvesting: Harvest cells via trypsinization, ensuring collection of both adherent and floating (apoptotic) cells.
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Fixation: Wash cells with ice-cold PBS. Fix by adding dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Store at -20°C for at least 2 hours.
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Staining: Wash out ethanol with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
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Analysis: Analyze via flow cytometry, measuring fluorescence in the FL2 channel to assess cell cycle distribution and sub-G1 populations.
References
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In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity Source: PubMed / NIH URL:[Link]
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Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam Source: Science and Technology (Vietnam) URL:[Link]
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Biological Activity MDR-Inhibitor - Dr. Duke's Phytochemical and Ethnobotanical Databases Source: USDA URL:[Link]
Sources
- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation of some Taxanes in leaves of Taxus wallichiana Zucc. collected at Lam Dong province, Vietnam | VNUHCM Journal of Advanced Research in Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. Biological Activity MDR-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
